2Ccpa sodium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Carba-cyclic phosphatidic acid sodium salt is a chemically synthesized analogue of cyclic phosphatidic acid. Cyclic phosphatidic acid is a naturally occurring phospholipid mediator with a unique cyclic phosphate ring structure. 2-Carba-cyclic phosphatidic acid sodium salt was first isolated from the true slime mold Physarum polycephalum in 1992 . This compound has shown promising bioactivity as a therapeutic agent, particularly in the treatment of neuroinflammatory and demyelinating diseases .

准备方法

The preparation of 2-Carba-cyclic phosphatidic acid sodium salt involves the reaction of a specific cyclic phosphonic acid ester with a sodium halide in an organic solvent . This method is efficient and results in a high yield of the compound. The process does not require the use of strong acids or bases, which helps maintain the purity of the final product . Industrial production methods also focus on maintaining high purity and excellent storage stability of the compound .

化学反应分析

2-Carba-cyclic phosphatidic acid sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium halides and organic solvents . The major products formed from these reactions are stable derivatives of the original compound, which retain the bioactive properties of 2-Carba-cyclic phosphatidic acid .

科学研究应用

2-Carba-cyclic phosphatidic acid sodium salt has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the properties of cyclic phosphatidic acids. In biology and medicine, it has shown potential in treating neuroinflammatory and demyelinating diseases such as multiple sclerosis . It also has antifibrotic effects and can be used to treat fibrotic lesions in systemic sclerosis . Additionally, it has been studied for its potential to suppress neuroinflammation and promote tissue repair in models of traumatic brain injury and neuropsychiatric systemic lupus erythematosus .

作用机制

The mechanism of action of 2-Carba-cyclic phosphatidic acid sodium salt involves the inhibition of lysophospholipase D activity of autotaxin, which is an enzyme involved in the production of lysophosphatidic acid . This inhibition leads to a reduction in neuroinflammation and promotes tissue repair. The compound also affects the mitochondrial apoptosis pathway, reducing cell death in oligodendrocytes . Additionally, it regulates blood coagulation and fibrinolysis, which helps prevent inflammation and neuronal loss after brain injury .

相似化合物的比较

2-Carba-cyclic phosphatidic acid sodium salt is similar to other cyclic phosphatidic acid analogues, such as 3-Carba-cyclic phosphatidic acid and 2-Carba-lysophosphatidic acid . 2-Carba-cyclic phosphatidic acid sodium salt is more stable and has shown higher bioactivity in various biological assays . Unlike lysophosphatidic acid, which stimulates cell proliferation and cancer cell invasion, 2-Carba-cyclic phosphatidic acid sodium salt inhibits these activities . This makes it a unique and promising compound for therapeutic applications.

属性

CAS 编号 |

927880-40-8 |

|---|---|

分子式 |

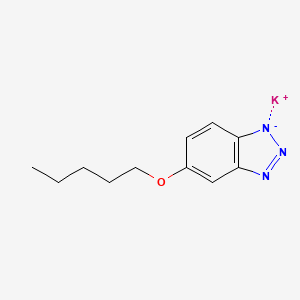

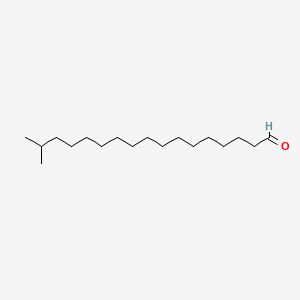

C22H40NaO5P |

分子量 |

438.5 g/mol |

IUPAC 名称 |

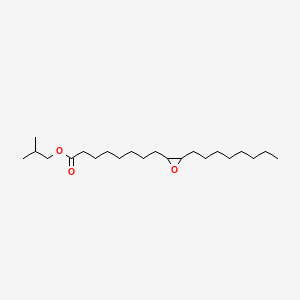

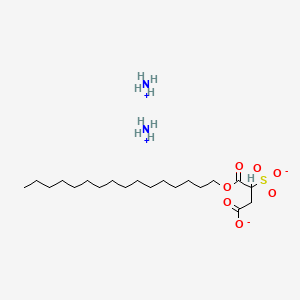

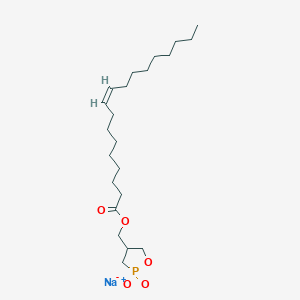

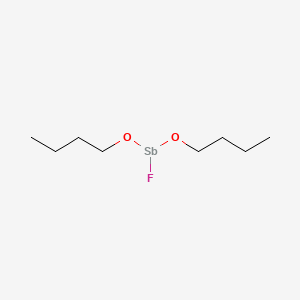

sodium;(2-oxido-2-oxo-1,2λ5-oxaphospholan-4-yl)methyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C22H41O5P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(23)26-18-21-19-27-28(24,25)20-21;/h9-10,21H,2-8,11-20H2,1H3,(H,24,25);/q;+1/p-1/b10-9-; |

InChI 键 |

DNUYQLMNIMYOBI-KVVVOXFISA-M |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1COP(=O)(C1)[O-].[Na+] |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1COP(=O)(C1)[O-].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)